molecular formula C10H12N4 B2875378 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2195939-31-0

2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2875378
CAS No.: 2195939-31-0
M. Wt: 188.234
InChI Key: BKZAROTTWFKGJP-UHFFFAOYSA-N
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Description

2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both azetidine and imidazo[4,5-b]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the construction of the azetidine ring followed by the formation of the imidazo[4,5-b]pyridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the use of molecular iodine as a catalyst under microwave irradiation has been reported to be effective for synthesizing azetidinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and advanced purification methods to ensure the scalability and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or imidazo[4,5-b]pyridine rings.

Scientific Research Applications

2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

What sets 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine apart is its unique combination of the azetidine and imidazo[4,5-b]pyridine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-(azetidin-1-yl)-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-13-9-8(4-2-5-11-9)12-10(13)14-6-3-7-14/h2,4-5H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZAROTTWFKGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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